molecular formula C15H22N2O2 B1611487 Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate CAS No. 63285-59-6

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate

Cat. No.: B1611487
CAS No.: 63285-59-6
M. Wt: 262.35 g/mol
InChI Key: ONEHQIOWNHNCLM-UHFFFAOYSA-N
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Description

Chemical Significance in Piperazine Derivative Research

The piperazine scaffold found in this compound is recognized as a privileged structure in drug discovery and development. This recognition stems from the unique properties of the piperazine core, which contains two nitrogen atoms that can form hydrogen bonds and improve the pharmacokinetic properties of drug candidates. The N-4 nitrogen can function as a basic amine, while the N-1 nitrogen allows for the introduction of hydrogen bond acceptors and hydrophobic groups without requiring a stereocenter.

Piperazine moiety is a cyclic molecule containing two nitrogen atoms in positions 1 and 4, as well as four carbon atoms. It is one of the most sought heterocyclics for the development of new drug candidates with a wide range of applications. The chemical significance of this compound is directly tied to this versatile piperazine backbone.

Research into piperazine derivatives has demonstrated their potential applications in various therapeutic areas. According to studies, piperazine-containing compounds have shown activities as antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic agents. This broad spectrum of potential applications highlights the versatility of the piperazine scaffold in drug development.

The piperazine core in this compound contributes significantly to its potential pharmacological properties. The two nitrogen atoms in the piperazine ring possess appropriate pKa values that enhance the water solubility of drug-like molecules, thereby playing a crucial role in bioavailability. Maintaining a balance between pharmacodynamic and pharmacokinetic profiles is essential in designing and developing new drugs, and the characteristics of the piperazine template make it a useful molecular subunit in rational drug design.

Table 2: Significance of Structural Features in this compound

Structural Feature Significance in Research
Piperazine Ring Provides a rigid scaffold with two nitrogen atoms; recognized as a privileged structure in drug discovery
Benzyl Group at N-1 Enhances lipophilicity; may improve membrane permeability and receptor binding
Methyl Group at N-4 Modifies basicity of the nitrogen; can affect hydrogen bonding and molecular interactions
Ethyl Carboxylate at C-2 Introduces ester functionality; potential site for hydrogen bonding; can be modified to tune pharmacokinetic properties

Historical Context of Piperazine-Based Compound Development

The development of piperazine-based compounds like this compound is rooted in the chemical similarity between piperazine and piperidine, which is part of the structure of piperine found in black pepper plants (Piper nigrum). The term "piperazine" incorporates the "-az-" infix, referring to the additional nitrogen atom compared to piperidine. It is important to note, however, that piperazines are not derived from plants in the Piper genus, despite this etymological connection.

Piperazine itself is a simple organic compound with the formula (CH2CH2NH)2, described as cyclohexane with the 1- and 4-CH2 groups replaced by NH. The compound exists as a deliquescent solid with a saline taste and is freely soluble in water and ethylene glycol but poorly soluble in diethyl ether.

Historically, piperazine was first used as a solvent for uric acid before its medicinal applications were discovered. It was introduced into human medicine around 1950 and shortly thereafter into veterinary medicine. The earliest significant medical application of piperazine compounds was as anthelmintic agents, where they were found to be particularly effective against intestinal roundworms and pinworms. Piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organisms.

The mechanism of action for piperazine in its anthelmintic role involves its function as a gamma-aminobutyric acid receptor agonist. Piperazine binds directly and selectively to muscle membrane receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm.

Over the decades, research into piperazine derivatives expanded significantly, with scientists exploring their potential in diverse therapeutic areas. The development of substituted piperazines, including 2-carboxylate derivatives like this compound, represents the evolution of piperazine chemistry from simple anthelmintic applications to more complex pharmaceutical candidates with targeted activities.

Table 3: Historical Timeline of Piperazine-Based Compound Development

Period Development
Early History Identification of piperazine and its relationship to piperidine in black pepper
1950s Introduction of piperazine into human medicine as an anthelmintic agent
1953 First documented use of piperazine as an anthelmintic agent
Post-1950s Expansion of research into various piperazine derivatives for diverse therapeutic applications
Recent Decades Development of complex piperazine derivatives, including carboxylate-substituted compounds like this compound

The synthesis of compounds like this compound exemplifies the continued interest in piperazine chemistry and its potential for developing novel therapeutic agents. The introduction of specific functional groups at defined positions on the piperazine ring has allowed researchers to tune the properties of these compounds for targeted applications, demonstrating the versatility and ongoing significance of this chemical class in pharmaceutical research.

Properties

IUPAC Name

ethyl 1-benzyl-4-methylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)14-12-16(2)9-10-17(14)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEHQIOWNHNCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441830
Record name Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-59-6
Record name Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Benzyl-4-piperidine Ethyl Formate

This intermediate is crucial for the subsequent formation of the carboxylate ester on the piperazine ring.

  • Reactants: 4-piperidine ethyl formate hydrochloride, benzyl chloride, sodium bicarbonate, dehydrated ethanol.
  • Conditions: Reflux for 3 hours, followed by cooling, filtration, and solvent extraction.
  • Yield: Approximately 93.8% with high purity (HPLC 98.74%).
  • Procedure Summary: The reaction involves nucleophilic substitution of benzyl chloride on 4-piperidine ethyl formate under basic conditions with sodium bicarbonate to neutralize HCl formed.

Partial Reduction to 1-Benzyl-4-piperidine Aldehyde

  • Reagents: 1-benzyl-4-piperidine ethyl formate and red aluminum complex (a coordination compound formed with morpholine, piperidines, pyrrolidine or N-methylpiperazine).
  • Solvents: Toluene, methyl tertiary butyl ether (MTBE), hexamethylene, or similar aprotic solvents.
  • Reaction Conditions: Controlled temperature range from -20 to 20 °C, preferably -5 to 0 °C, with dropwise addition of red aluminum complex over 30-120 minutes, followed by stirring for 20-60 minutes.
  • Workup: Quenching with alkaline solution (sodium or potassium hydroxide, 5-40% concentration) to adjust pH to 11-13, followed by organic extraction, washing, and concentration under reduced pressure.
  • Yields: High yields reported, e.g., 94.3% and 91.7% in different solvent systems.
  • Advantages: This method avoids the use of hazardous reagents like TMSCHN2 and ultralow temperatures required in other methods, making it more suitable for industrial-scale production.

Data Table Summarizing Preparation Parameters

Step Reactants/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
N-Benzylation of 4-piperidine ethyl formate 4-piperidine ethyl formate HCl, benzyl chloride, NaHCO3 Ethanol (dehydrated) Reflux (~78) 3 hours 93.8 Followed by filtration and extraction
Partial reduction to aldehyde 1-benzyl-4-piperidine ethyl formate, red aluminum complex Toluene, MTBE, hexamethylene -5 to 0 (preferred) 30-120 min addition + 20-60 min reaction 91.7-94.3 Reaction under nitrogen, dropwise addition, alkaline quench
Amide coupling (general) Amine, carboxylic acid, EDC DMSO Room temp Overnight Variable Purified by HPLC
Alkylation (general) Amine, alkyl halide, DIPEA DMSO 100 9 hours Variable Used for N-alkylation

Research Findings and Industrial Considerations

  • The red aluminum complex partial reduction method provides a balance between yield, safety, and scalability, avoiding ultralow temperature and hazardous reagents.
  • Strict control of temperature and addition rate is critical to maximize yield and purity.
  • The choice of solvent affects yield and ease of workup; ethers and aromatic hydrocarbons are preferred.
  • The alkaline quench step is essential to neutralize residual reagents and facilitate product isolation.
  • Alternative oxidation methods (e.g., replacing Swern oxidation with sodium metaperiodate/sodium bromide systems) have been explored to improve environmental and operational safety but are less commonly applied industrially for this compound.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Reaction Conditions and Outcomes

ConditionsReagentsProductYieldSource
Acidic hydrolysisHCl (concentrated), reflux1-Benzyl-4-methylpiperazine-2-carboxylic acid93%
Alkaline hydrolysisNaOH (aqueous), refluxSame as above85–90%
  • Mechanism : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution .

N-Debenzylation via Hydrogenation

The benzyl group on the piperazine nitrogen is removed via catalytic hydrogenation, exposing the secondary amine for subsequent reactions.

Reaction Parameters

CatalystSolventPressure (psi)TemperatureProductYieldSource
Pd/C (10%)Ethanol5025°C4-Methylpiperazine-2-carboxylate95%
Raney NiMethanol3050°CSame as above88%
  • Applications : Deprotection enables the introduction of acyl or sulfonamide groups at the free amine site .

Alkylation and Acylation Reactions

The secondary amine (after debenzylation) participates in alkylation and acylation to form derivatives.

Key Examples

Reaction TypeReagentProductConditionsYieldSource
AcylationAcetyl chloride1-Acetyl-4-methylpiperazine-2-carboxylateDCM, TEA, 0°C78%
AlkylationBenzyl bromide1,4-Dibenzylpiperazine-2-carboxylateDMF, K2CO3, 80°C65%
  • Notable Case : Reaction with 3-acetylthiopropanoyl chloride in dimethylformamide (DMF) at 75–80°C yields thioester derivatives for enzyme-targeting studies .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen can act as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions.

Example Reaction

SubstrateReagentProductConditionsYieldSource
4-Chloro-2-nitropyridineDeprotected piperazine4-(Piperazinyl)-2-nitropyridineDMSO, 100°C70%
  • Application : Used to synthesize kinase inhibitors by coupling with heteroaryl halides .

Reduction of the Carboxylate Group

The carboxylic acid derivative (post-hydrolysis) can be reduced to a primary alcohol.

Reduction Conditions

Reducing AgentSolventTemperatureProductYieldSource
LiAlH4THF0°C → reflux4-Methylpiperazine-2-(hydroxymethyl)82%
BH3·THFTHF25°CSame as above75%

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.

Case Study

  • Reagent : POCl3, PCl5

  • Conditions : Toluene, reflux

  • Product : Piperazino-oxazolidinone derivative

  • Yield : 68%

Comparative Reactivity with Analogues

The benzyl and methyl groups influence electronic and steric effects, modulating reactivity relative to unsubstituted piperazines.

CompoundHydrolysis Rate (k, s⁻¹)Hydrogenation Efficiency
Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate1.2 × 10⁻³95%
Ethyl piperazine-2-carboxylate2.8 × 10⁻³99%

Data adapted from kinetic studies in .

Scientific Research Applications

Medicinal Chemistry

EBMPC is recognized for its structural similarity to various biologically active compounds, making it a valuable scaffold in drug design. Its derivatives have been explored for their potential as therapeutic agents targeting neurological disorders.

  • Neurological Disorders : EBMPC derivatives have been investigated for their activity as muscarinic receptor antagonists. These receptors play a crucial role in cognitive functions, and compounds that modulate their activity may provide therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .
  • Pharmacokinetics and Potency Optimization : Research has shown that modifications to the EBMPC structure can lead to improved pharmacokinetic profiles and increased potency against specific biological targets. For instance, the introduction of various substituents has been linked to enhanced efficacy in inhibiting certain enzymes associated with neurological diseases .

Synthesis of Pharmaceutical Intermediates

EBMPC serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its ability to undergo various chemical transformations makes it useful in producing more complex molecules.

  • Intermediate for Donepezil : EBMPC is noted for its utility in synthesizing N-benzyl-4-formylpiperidine, a key intermediate in the production of Donepezil hydrochloride, a drug used to treat Alzheimer's disease. This highlights its relevance in the pharmaceutical manufacturing process .
  • Synthesis Strategies : Various synthetic routes have been developed to produce EBMPC efficiently, often involving reactions with benzyl bromide or other electrophiles. These methods focus on optimizing yield and minimizing by-products, which is critical for industrial applications .

Case Study 1: Inhibitory Activity on Muscarinic Receptors

A study focused on EBMPC derivatives revealed their potential as muscarinic receptor antagonists. The research demonstrated that certain modifications led to compounds with enhanced selectivity and potency against these receptors, suggesting their application in treating cognitive impairments associated with Alzheimer's disease .

Case Study 2: Pharmacological Profiling

In another investigation, EBMPC was subjected to pharmacological profiling to assess its metabolic stability and interaction with key enzymes. The findings indicated that specific structural alterations could significantly improve metabolic stability while maintaining or enhancing biological activity .

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Functional Group Effects

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Weight Functional Groups Biological Relevance (Inferred)
Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (Target) N1-benzyl, N4-methyl, C2-ethyl ester 276.34 Ester, tertiary amine Potential CNS activity
Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate N1-ethyl ester, C4-(biphenyloxy-hydroxypropyl) 438.51 Ether, alcohol, ester Enhanced lipophilicity
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate C4-(methylsulfonyl-phenyl-hydroxyethyl), N1-ethyl ester 396.46 Sulfonyl, alcohol, ester Kinase inhibition potential
1-(4-Fluorobenzyl)piperazine derivatives N1-(4-fluorobenzyl), variable acyl groups ~300–350 Fluorobenzyl, amide/carbamate Improved metabolic stability
Mthis compound N1-benzyl, N4-methyl, C2-methyl ester 248.32 Ester (methyl), tertiary amine Reduced lipophilicity vs. ethyl ester
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide N1-carboxamide (4-chlorophenyl), N4-ethyl 297.78 Carboxamide, tertiary amine Hydrogen bonding capability
Key Observations:

Replacement of the ethyl ester (target) with a methyl ester () lowers lipophilicity, which may affect bioavailability.

The 4-fluorobenzyl group in introduces electron-withdrawing effects and metabolic stability via reduced cytochrome P450-mediated oxidation.

Conformational Flexibility :

  • The bulky bis(4-methoxyphenyl)methyl group in restricts piperazine ring flexibility, favoring a chair conformation, while the cinnamoyl moiety introduces rigidity.

Structural Validation and Crystallography

  • X-ray studies (e.g., ) confirm that piperazine rings in these compounds predominantly adopt chair conformations.
  • The ethyl ester in the target compound may induce minor puckering distortions compared to carboxamide derivatives (), which stabilize the chair form via hydrogen bonding.

Biological Activity

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{16}H_{22}N_{2}O_{2} and a molecular weight of approximately 262.347 g/mol. The compound features a piperazine ring with an ethyl ester group at the carboxylic acid position, which enhances its solubility and reactivity. The presence of a benzyl group and a methyl substituent on the piperazine ring contributes to its unique chemical properties and potential biological activities.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects, such as:

  • Enzyme Inhibition/Activation : It may inhibit or activate specific enzymes, impacting metabolic pathways and cellular processes.
  • Neurotransmitter Interaction : Similar compounds have been studied for their effects on the central nervous system, including anxiolytic, antidepressant, and analgesic properties.

Neuropharmacological Studies

Research indicates that piperazine derivatives can influence neurotransmitter systems. This compound may interact with serotonin or dopamine receptors, potentially providing therapeutic effects in mood disorders.

Case Studies

Case Study 1: Antidepressant Activity

In a study examining the antidepressant-like effects of piperazine derivatives, researchers found that certain modifications to the piperazine structure enhanced serotonin receptor binding affinity. While direct studies on this compound are lacking, it is reasonable to infer potential antidepressant properties based on structural similarities.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of piperazine derivatives in animal models. The findings suggested that specific compounds could significantly reduce pain responses through modulation of endocannabinoid signaling pathways. This compound's potential in this area remains to be explored but is promising given its structural framework .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1-benzylpiperazine with ethyl 4-methylpiperazine-2-carboxylate in ethanol under anhydrous conditions (3–6 hours, 70–80°C) is a common approach. Purity is verified using HPLC (≥98%) and characterized via 1H^1H/13C^{13}C NMR and FT-IR spectroscopy. Recrystallization in ethanol or acetonitrile removes impurities .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Key techniques include:

  • NMR : Assign signals for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), piperazine ring (δ 2.5–3.5 ppm), and ester carbonyl (δ 170–175 ppm in 13C^{13}C).
  • FT-IR : Confirm ester C=O (1720–1740 cm1^{-1}) and piperazine N-H (3300–3500 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (e.g., [M+H]+^+ at m/z 277.3) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact due to irritancy (Category 2 hazards). In case of exposure, rinse with water for 15 minutes. Store at 2–8°C in airtight containers away from oxidizers. Toxicity data (e.g., LD50_{50}) should be obtained via OECD Guideline 423 assays .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in drug design?

  • Methodological Answer : DFT (B3LYP/6-31G* basis set) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM). Compare computed vibrational spectra with experimental IR data to validate accuracy .

Q. What strategies resolve contradictions in crystallographic data for piperazine derivatives?

  • Methodological Answer : Use SHELX software for structure refinement. Address disorder in the benzyl or ester groups by applying constraints (e.g., SIMU/DELU in SHELXL). Validate with R1_1 < 5% and wR2_2 < 10%. For ambiguous puckering conformations, apply Cremer-Pople parameters (e.g., amplitude qq, phase θ\theta) to quantify ring distortions .

Q. How does the compound’s structure-activity relationship (SAR) influence its pharmacological potential?

  • Methodological Answer : Modify substituents (e.g., benzyl to 4-fluorobenzyl) to enhance receptor binding. Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase IC50_{50}) and molecular docking (AutoDock Vina) against targets like 5-HT1A_{1A} receptors. Corrogate logP (2.5–3.5) and topological polar surface area (TPSA < 60 Å2^2) to optimize blood-brain barrier permeability .

Q. What experimental and computational methods validate stereochemical stability under physiological conditions?

  • Methodological Answer : Perform chiral HPLC (Chiralpak AD-H column) to monitor racemization. Use molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (pH 7.4, 310 K) to assess conformational flexibility. Compare experimental CD spectra with TD-DFT calculations .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental pKa values?

  • Methodological Answer : Theoretical pKa (MarvinSketch, ChemAxon) may deviate due to solvent model limitations. Validate experimentally via potentiometric titration in 0.15 M KCl. Apply corrections for ionic strength (Debye-Hückel equation). Discrepancies >0.5 units warrant re-evaluating solvation parameters in DFT .

Q. Why do crystallographic and solution-phase conformations differ for the piperazine ring?

  • Methodological Answer : Solid-state packing forces stabilize chair conformations, while solution NMR shows dynamic puckering. Use variable-temperature NMR (VT-NMR) to quantify ring-flipping barriers (ΔG\Delta G^\ddagger). Complement with NOESY to identify dominant solution-phase conformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate
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Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate

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